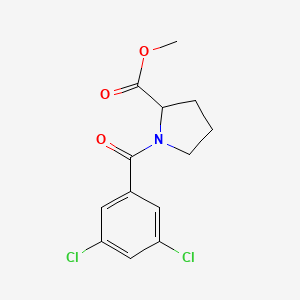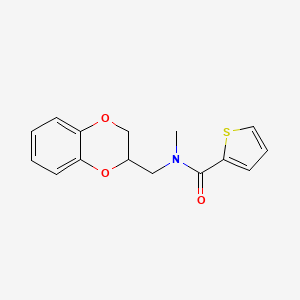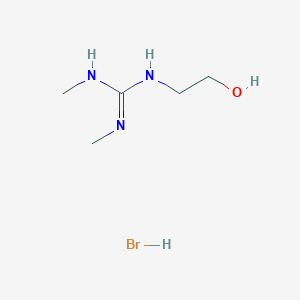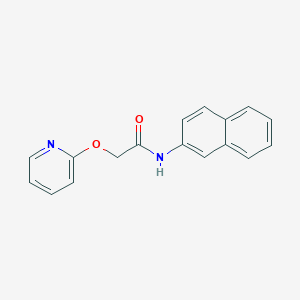![molecular formula C18H24N4O4 B7545394 1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide, commonly known as BMOX, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound belongs to the family of oxazole derivatives, which are known for their diverse biological activities. BMOX has been found to exhibit promising properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of BMOX is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation leads to changes in the electronic structure of BMOX, resulting in fluorescence emission. BMOX has also been found to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Biochemical and Physiological Effects:
BMOX has been found to have minimal toxicity in vitro, making it a safe and effective tool for scientific research. It has been shown to have low cytotoxicity in cancer cells, making it a potential candidate for cancer therapy. BMOX has also been found to have low hemolytic activity, indicating its potential use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
BMOX has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. BMOX has also been found to have high selectivity for metal ions, making it a valuable tool for detecting metal ions in biological samples. However, BMOX has some limitations in lab experiments. It has low photostability, which can affect its fluorescence signal over time. BMOX also has limited solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BMOX in scientific research. One potential application is in the development of new antibiotics. BMOX has been found to have antimicrobial properties, and further research could lead to the development of new antibiotics that are effective against drug-resistant bacteria. Another potential application is in the development of new cancer therapies. BMOX has been found to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments. Finally, BMOX could be used in the development of new fluorescent probes for detecting metal ions in biological samples. Further research could lead to the development of more sensitive and selective probes for detecting metal ions.
Méthodes De Synthèse
The synthesis of BMOX involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with cyclohexanone in the presence of a coupling agent. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium acetate to yield the final product. The synthesis of BMOX has been optimized to achieve high yields and purity, making it a cost-effective and efficient process.
Applications De Recherche Scientifique
BMOX has been found to have a wide range of applications in scientific research. It has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. BMOX has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, BMOX has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-11-6-15(21-25-11)9-19-17(23)13-4-3-5-14(8-13)18(24)20-10-16-7-12(2)26-22-16/h6-7,13-14H,3-5,8-10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAJBGQAQNXZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2CCCC(C2)C(=O)NCC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)